molecular formula C26H24BrN3O2 B14995155 1-(4-bromophenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-bromophenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B14995155
M. Wt: 490.4 g/mol
InChI Key: ZGLCZXYMYLCSRS-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a bromophenyl group, a methoxyphenoxyethyl group, and a benzodiazolyl group attached to a pyrrolidinone core

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-BROMOPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C26H24BrN3O2

Molecular Weight

490.4 g/mol

IUPAC Name

1-(4-bromophenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24BrN3O2/c1-18-6-12-22(13-7-18)32-15-14-29-24-5-3-2-4-23(24)28-26(29)19-16-25(31)30(17-19)21-10-8-20(27)9-11-21/h2-13,19H,14-17H2,1H3

InChI Key

ZGLCZXYMYLCSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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